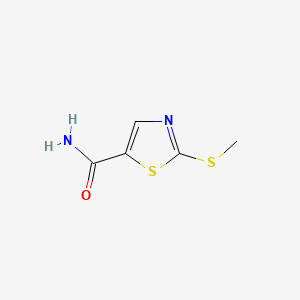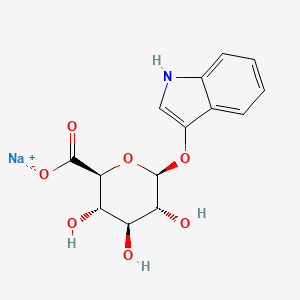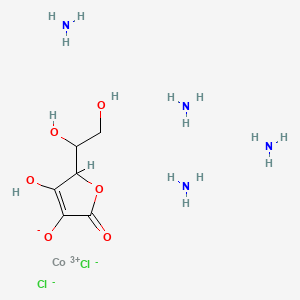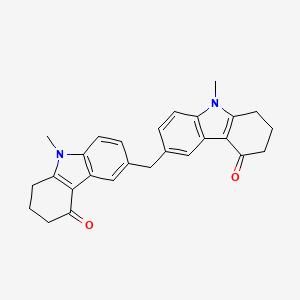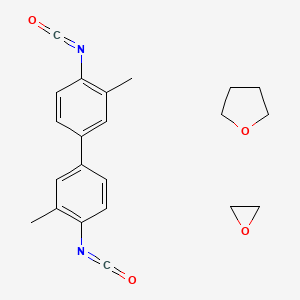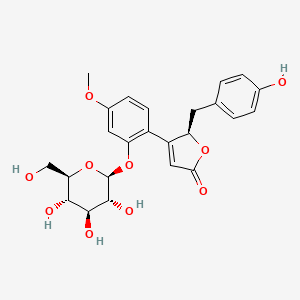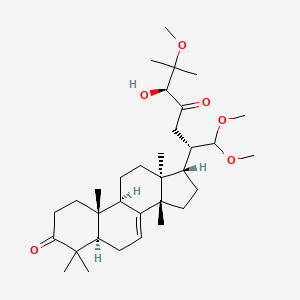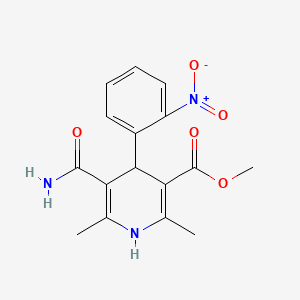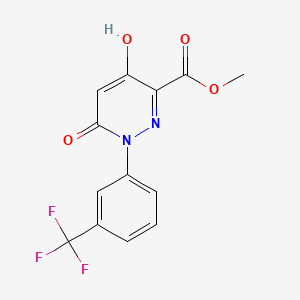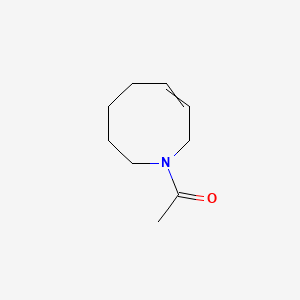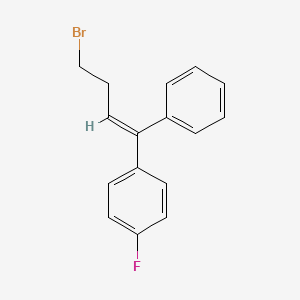
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene (1-Bromo-4-fluorobenzene) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C10H9BrF and a molecular weight of 246.09 g/mol. It is a widely used intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene involves the synthesis of 4-bromo-1-phenylbut-1-en-1-ol, which is then converted to 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene through a substitution reaction with 4-fluorobenzene.
Starting Materials
Phenylacetylene, Bromine, Sodium hydroxide, Sodium carbonate, 4-Fluoronitrobenzene, Palladium on carbon, Hydrochloric acid, Sodium borohydride, Methanol
Reaction
Phenylacetylene is converted to 4-bromo-1-phenylbut-1-en-1-ol through a bromination reaction using bromine and sodium hydroxide., 4-bromo-1-phenylbut-1-en-1-ol is then reacted with 4-fluoronitrobenzene in the presence of palladium on carbon as a catalyst and hydrogen gas to yield 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene., The product is then purified through recrystallization using methanol and reduced using sodium borohydride in the presence of hydrochloric acid to yield the final product.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-fluorobenzene is not well understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the bromine and the carbon atom of the benzene ring. This covalent bond is then broken by the action of a nucleophile, such as an amine, which results in the formation of a new organic compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Bromo-4-fluorobenzene are not well understood. However, it is known that exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. In addition, it may cause damage to the liver and kidneys. Long-term exposure to the compound may also cause reproductive and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-Bromo-4-fluorobenzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with extreme caution. In addition, it is flammable and should be stored away from heat and flames.
Zukünftige Richtungen
1. Further research is needed to understand the biochemical and physiological effects of 1-Bromo-4-fluorobenzene.
2. Research should be conducted to develop safer and more efficient synthetic methods for the synthesis of 1-Bromo-4-fluorobenzene.
3. Research should be conducted to develop new applications for 1-Bromo-4-fluorobenzene.
4. Research should be conducted to develop new catalysts for the synthesis of 1-Bromo-4-fluorobenzene.
5. Research should be conducted to develop new methods for the purification and storage of 1-Bromo-4-fluorobenzene.
6. Research should be conducted to develop new methods for the detection and quantification of 1-Bromo-4-fluorobenzene in biological samples.
7. Research should be conducted to develop new methods for the safe handling and disposal of 1-Bromo-4-fluorobenzene.
8. Research should be conducted to develop new methods for the monitoring of 1-Bromo-4-fluorobenzene in the environment.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it is used as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

